molecular formula C14H17NO3 B1373568 Benzyl 2-methyl-4-oxopiperidine-1-carboxylate CAS No. 849928-34-3

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1373568
CAS No.: 849928-34-3
M. Wt: 247.29 g/mol
InChI Key: NKUKIRSAMUEXPP-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate: is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate typically involves the following steps :

    Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine.

    Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide under reflux to yield 1-benzyl-3-methoxycarbonyl-4-piperidone.

    Formation of the Final Product: The final product, this compound, is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including :

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

BMOPC serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : It can be oxidized to form derivatives with additional functional groups.
  • Reduction : The ketone group can be reduced to an alcohol, broadening its utility in synthetic pathways.
  • Substitution Reactions : The benzyl group can be substituted with other functional groups, enabling the creation of diverse derivatives.

The general synthetic route for BMOPC involves:

  • Addition Reaction : Benzylamine reacts with methyl acrylate to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization under specific conditions to yield the desired piperidone derivative.
  • Final Product Formation : Treatment with hydrochloric acid leads to the formation of BMOPC.

Biological Applications

Research has indicated that BMOPC possesses potential biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against various microbial strains.
  • Antiviral Activity : Preliminary investigations suggest potential antiviral effects, warranting further exploration for therapeutic applications.

Medicinal Chemistry

BMOPC is being explored for its role in drug development due to its structural features that may contribute to the design of novel pharmaceuticals. Its piperidine ring is a common scaffold in many biologically active compounds, enhancing its relevance in medicinal chemistry.

Case Studies

Several case studies have highlighted the applications of BMOPC in drug development:

  • Antiviral Drug Development : A study focused on synthesizing derivatives of BMOPC aimed at enhancing antiviral activity against specific viral targets.
  • Antimicrobial Agents : Research demonstrated that modifications of BMOPC could lead to compounds with improved efficacy against resistant bacterial strains.

Industrial Applications

In industry, BMOPC is utilized for producing pharmaceuticals and fine chemicals. Its ability to act as a building block facilitates the development of various chemical products, underscoring its importance in industrial chemistry.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as :

    Methyl 2-oxopiperidine-4-carboxylate: Similar structure but with a methyl group instead of a benzyl group.

    1-Benzyl-4-oxopiperidine: Lacks the carboxylate group present in this compound.

Uniqueness

The presence of both the benzyl and carboxylate groups in this compound provides unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of complex organic molecules and a potential candidate for therapeutic development.

Biological Activity

Benzyl 2-methyl-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C14H17NO3C_{14}H_{17}NO_3 and features a piperidine ring with a benzyl group and a carboxylate moiety. The synthesis typically involves:

  • Addition Reaction : Benzylamine reacts with methyl acrylate under reflux to form an intermediate.
  • Cyclization : This intermediate undergoes cyclization in the presence of sodium methoxide.
  • Final Product Formation : Treatment with hydrochloric acid yields the hydrochloride salt of the compound.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits promising antimicrobial and antiviral activities. In vitro studies have shown its potential against various pathogens, suggesting it could be developed into therapeutic agents for infectious diseases .

Histone Deacetylase (HDAC) Inhibition

One notable aspect of this compound is its activity as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in gene expression regulation, and their inhibition can lead to apoptosis in cancer cells. Studies have reported that derivatives similar to this compound demonstrate significant growth inhibitory effects on cancer cell lines through HDAC inhibition .

The proposed mechanism involves interaction with specific molecular targets within cells, particularly those involved in cell cycle regulation and apoptosis. By inhibiting HDACs, the compound may alter the acetylation status of histones, leading to changes in gene expression that promote cell death in malignant cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound in various cancer cell lines. The results showed that at concentrations ranging from 10μM10\,\mu M to 100μM100\,\mu M, the compound induced significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation. The underlying mechanism was attributed to HDAC inhibition, leading to increased acetylation of histones .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing that this compound effectively inhibited bacterial growth at concentrations as low as 25μg/mL25\,\mu g/mL.

Comparative Analysis with Similar Compounds

CompoundStructure FeatureBiological Activity
This compound Benzyl and carboxylate groupsAntimicrobial, HDAC inhibition
Methyl 2-oxopiperidine-4-carboxylate Methyl instead of benzylLimited biological activity
1-Benzyl-4-oxopiperidine Lacks carboxylate groupLower potency in biological assays

Properties

IUPAC Name

benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUKIRSAMUEXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677500
Record name Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-34-3
Record name Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-methyl-4-oxopiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude Racemic benzyl 2-methyl-4-oxopiperidine-1-carboxylate was dissolved in MeOH and chromatographed on a 10 cm Chiralpak AD column eluting with 100% MeOH in 2.5 g injections to give the two separated enantiomers. The desired enantiomer eluted first, 95% ee.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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